LB30870 is a novel direct thrombin inhibitor that has garnered attention for its potential applications in anticoagulation therapy. Thrombin plays a critical role in various physiological processes, including the conversion of fibrinogen to fibrin and the activation of platelets, making it a key target in the management of thrombotic disorders. LB30870 was developed to overcome limitations associated with traditional anticoagulants, such as heparin, particularly in terms of bioavailability and safety .
LB30870 is classified as a direct thrombin inhibitor, which means it inhibits thrombin's activity directly rather than through antithrombin III. This compound is recognized for its potency in inhibiting thrombin and is being studied for its potential use in treating conditions like acute coronary syndromes and venous thromboembolism .
The synthesis of LB30870 involves several steps that include the formation of key intermediates and the final assembly of the compound. The detailed synthetic route has been documented in various studies, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. The synthesis typically starts with the preparation of a pyrrolidine derivative, followed by the introduction of thienyl and amino groups through strategic coupling reactions .
The chemical structure of LB30870 is characterized by its complex arrangement, which includes multiple functional groups that contribute to its activity as a thrombin inhibitor. The molecular formula is C28H31N5O4S, with a molecular weight of approximately 533.64 g/mol. The compound features a thienyl moiety and a pyrrolidine ring, which are crucial for its interaction with thrombin .
Key Structural Features:
LB30870 undergoes specific chemical reactions that are essential for its functionality as a thrombin inhibitor. The compound's interactions with thrombin involve forming stable complexes that inhibit thrombin's enzymatic activity. These reactions can be quantified using inhibition constants, with LB30870 exhibiting a thrombin inhibition constant of 0.02 nM, indicating its high potency compared to other direct thrombin inhibitors like melagatran and argatroban .
The mechanism by which LB30870 exerts its anticoagulant effects involves competitive inhibition of thrombin. By binding to the active site of thrombin, LB30870 prevents the enzyme from converting fibrinogen into fibrin, thereby inhibiting clot formation. This action is crucial in managing conditions where excessive clotting poses significant health risks .
Key Mechanistic Insights:
LB30870 possesses distinct physical and chemical properties that influence its behavior in biological systems. The compound is soluble in various organic solvents but may have limited solubility in aqueous environments, which is an important consideration for its formulation as an oral anticoagulant.
Relevant Properties:
LB30870 has significant potential applications in the field of medicine, particularly in anticoagulation therapy. Its high potency and direct mechanism of action make it suitable for treating acute coronary syndromes, deep vein thrombosis, and pulmonary embolism. Ongoing research aims to further elucidate its pharmacokinetics, safety profile, and potential advantages over existing anticoagulants .
Thrombin’s multifaceted role in thrombosis makes it a high-value therapeutic target. Structurally, it features an active catalytic site and two exosites (exosite I and II). Exosite I facilitates substrate recognition (e.g., fibrinogen, protease-activated receptors), while exosite II mediates heparin binding. This complex architecture allows thrombin to perform diverse functions:
Antithrombin III (ATIII), the body’s primary natural thrombin inhibitor, neutralizes circulating thrombin but has limited efficacy against clot-bound thrombin. Heparin enhances ATIII’s activity ~1000-fold by inducing conformational changes that facilitate thrombin-ATIII complex formation. However, heparin’s efficacy is compromised by its inability to inhibit fibrin-bound thrombin, neutralization by platelet factors, and risk of heparin-induced thrombocytopenia [2] [5] [9]. Direct thrombin inhibitors overcome these limitations by binding thrombin directly without requiring ATIII, enabling inhibition of both soluble and clot-bound thrombin [2] [10].
LB30870 (CAS#1583240-63-4) is a potent, low-molecular-weight DTI with the chemical name ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine [1]. Its structure integrates key pharmacophores enabling bivalent interaction with thrombin:
Table 1: Molecular Characteristics of LB30870
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₁N₅O₄S |
Molecular Weight | 533.64 g/mol |
Exact Mass | 533.2097 Da |
Elemental Composition | C 63.02%; H 5.86%; N 13.12%; O 11.99%; S 6.01% |
CAS Registry Number | 1583240-63-4 |
IUPAC Name | ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine |
Biochemical profiling demonstrates LB30870’s exceptional potency and selectivity:
The compound’s bivalent binding mechanism enables irreversible inhibition kinetics. The P1 amidine group forms salt bridges with Asp189 at the base of thrombin’s S1 pocket, while the hydrophobic P3 group stabilizes the complex through van der Waals interactions in the S3/S4 subsites. This dual interaction contributes to LB30870’s superior efficacy against clot-bound thrombin compared to other DTIs [6] [10].
The evolution of anticoagulants reflects progressive refinement in targeting precision and pharmacokinetic optimization:
Table 2: Key Milestones in Anticoagulant Development
Era | Agents | Key Advances | Limitations |
---|---|---|---|
1930s-1950s | Heparin, Warfarin | Heparin discovered (1916); Warfarin isolated from spoiled sweet clover (1939) | Parenteral administration; Narrow therapeutic index; Monitoring required |
1980s-1990s | Low-Molecular-Weight Heparins (LMWHs) | Enoxaparin developed via heparin depolymerization; Improved pharmacokinetics | Still parenteral; Limited oral bioavailability |
1990s-2000s | Synthetic DTIs (Lepirudin, Bivalirudin) | Hirudin analogs; Direct thrombin inhibition without cofactors | Injectable only; Immunogenicity concerns |
2000s-Present | Direct Oral Anticoagulants (DOACs) | Ximelagatran (first oral DTI); Dabigatran etexilate (prodrug) | Ximelagatran hepatotoxicity; Food interactions |
The quest for orally bioavailable DTIs faced significant challenges due to thrombin’s central role in hemostasis and the physicochemical properties of inhibitors. Early DTIs like hirudin and argatroban required intravenous administration, limiting outpatient use [4] [7]. Ximelagatran, the first oral DTI, demonstrated proof-of-concept but was withdrawn due to hepatotoxicity. This highlighted the need for compounds with optimized safety profiles and predictable pharmacokinetics [4] [10].
LB30870 was engineered specifically to overcome bioavailability challenges that plagued earlier oral DTIs. Key design strategies included:
Prodrug Approach: LB30870’s double-prodrug derivative, LB30889, incorporated blocking groups on both the carboxyl and amidine functionalities. This modification aimed to:
Mitigating Food Interactions: LB30870 exhibited an 80% reduction in oral bioavailability under fed conditions due to binding to pancreatic trypsin. Structural studies revealed:
Optimized Binding Kinetics: LB30870’s rapid association (kₒₙ) and slow dissociation (kₒff) constants translated to prolonged target engagement, allowing less frequent dosing. Its efficacy in venous stasis models demonstrated:
Table 3: Comparative Thrombin Inhibition Kinetics
Parameter | LB30870 | Melagatran | Argatroban |
---|---|---|---|
Thrombin Ki (nM) | 0.02 | 1.3 | 4.5 |
Trypsin Ki (nM) | 2.4 | 0.5 | 18.0 |
Association Rate (M⁻¹s⁻¹) | 1.4 × 10⁸ | 2.4 × 10⁷ | 1.9 × 10⁷ |
Dissociation Rate (s⁻¹) | 2.8 × 10⁻³ | 3.1 × 10⁻² | 8.6 × 10⁻² |
Despite promising preclinical data, species differences emerged in prodrug conversion. LB30889 showed variable oral bioavailability across species, indicating complex metabolic activation pathways. This underscored the need for advanced formulation strategies to enhance consistent absorption [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7